molecular formula C8H4Br2ClFO B1410649 2',4'-Dibromo-5'-fluorophenacyl chloride CAS No. 1804933-76-3

2',4'-Dibromo-5'-fluorophenacyl chloride

Cat. No.: B1410649
CAS No.: 1804933-76-3
M. Wt: 330.37 g/mol
InChI Key: BZCGNKXAFBFKFP-UHFFFAOYSA-N
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Description

2’,4’-Dibromo-5’-fluorophenacyl chloride is a chemical compound that belongs to the class of phenacyl halides. It is a white crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dibromo-5’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.

Industrial Production Methods: Industrial production of 2’,4’-Dibromo-5’-fluorophenacyl chloride may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The product is then purified through crystallization or distillation techniques to achieve high purity levels.

Types of Reactions:

    Substitution Reactions: 2’,4’-Dibromo-5’-fluorophenacyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include phenacyl derivatives with various functional groups.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or hydrocarbons.

Scientific Research Applications

2’,4’-Dibromo-5’-fluorophenacyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phenacyl derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dibromo-5’-fluorophenacyl chloride involves its ability to act as an electrophile in chemical reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to interact with nucleophiles and form covalent bonds. This reactivity is exploited in various synthetic and analytical applications.

Comparison with Similar Compounds

    2,3-Dibromo-4-fluoroacetophenone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    2’,5’-Dibromo-4’-fluorophenacyl chloride: Another phenacyl halide with different bromine and fluorine positions, affecting its chemical behavior.

Uniqueness: 2’,4’-Dibromo-5’-fluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

2-chloro-1-(2,4-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-5-2-6(10)7(12)1-4(5)8(13)3-11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCGNKXAFBFKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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